molecular formula C14H17N5O3 B2927948 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 2196218-25-2

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide

Cat. No. B2927948
CAS RN: 2196218-25-2
M. Wt: 303.322
InChI Key: JAYIZHLQIBJCND-MGCOHNPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.322. The purity is usually 95%.
BenchChem offers high-quality 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydro-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazine Derivatives in Medicinal Chemistry

Synthesis and Biological Applications

Pyrazine derivatives, due to their pharmacophore nature, have been identified as crucial in the development of biologically active compounds. They are used as synthons in organic synthesis and have shown a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride and hydrazine, under various conditions including microwave irradiation to achieve heterocyclic appended pyrazoles with potential yields. This underscores the importance of pyrazine derivatives in medicinal chemistry, highlighting their role in extending heterocyclic systems with bioactive pyrazoles for the design of more active biological agents (Dar & Shamsuzzaman, 2015).

Imidazole Derivatives in Drug Development

Antitumor Activity

Imidazole derivatives, specifically those containing bis(2-chloroethyl)amino groups, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have been reviewed for their antitumor activities. Some of these compounds have advanced beyond preclinical testing. Their structures are of interest not only for new antitumor drug development but also for synthesizing compounds with diverse biological properties. This emphasizes the potential of imidazole derivatives as efficacious and less toxic medicinal agents, presenting new avenues in the search for effective cancer treatments (Iradyan et al., 2009).

properties

IUPAC Name

2-oxo-N-(4-pyrazin-2-yloxycyclohexyl)-1,3-dihydroimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c20-13(11-7-17-14(21)19-11)18-9-1-3-10(4-2-9)22-12-8-15-5-6-16-12/h5-10H,1-4H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYIZHLQIBJCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CNC(=O)N2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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